molecular formula C16H24ClNO6 B5065611 N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate

N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate

Katalognummer B5065611
Molekulargewicht: 361.8 g/mol
InChI-Schlüssel: ALIQOTUBJFDXHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Wirkmechanismus

N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate inhibits the activity of Bruton's tyrosine kinase (BTK), a protein that plays a key role in the development and survival of cancer cells. By inhibiting BTK, N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate prevents the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate is metabolized primarily by the liver and excreted in the urine. In preclinical studies, N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate has been shown to be well-tolerated and to have minimal toxicity.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate is its specificity for BTK, which reduces the risk of off-target effects. However, one limitation is that N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate may not be effective against all types of cancer, and further research is needed to determine its optimal use in combination with other treatments.

Zukünftige Richtungen

For research on N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate include evaluating its efficacy in clinical trials, exploring its potential use in combination with other cancer treatments, and investigating its mechanism of action in more detail. Other potential future directions include developing more potent and selective BTK inhibitors and identifying biomarkers that can predict response to N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate treatment.
In conclusion, N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate is a promising small molecule inhibitor that has shown efficacy against various types of cancer in preclinical studies. Its specificity for BTK makes it a potentially valuable addition to the arsenal of cancer treatments, and further research is needed to determine its optimal use in clinical practice.

Synthesemethoden

The synthesis of N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate involves a multi-step process that begins with the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 1-bromo-butane to form N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine. Finally, the amine is reacted with oxalic acid to form the oxalate salt of N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate. The overall yield of the synthesis is approximately 30%.

Wissenschaftliche Forschungsanwendungen

N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate has been shown to be effective against various types of cancer, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

N-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO2.C2H2O4/c1-2-3-8-16-9-10-17-11-12-18-14-7-5-4-6-13(14)15;3-1(4)2(5)6/h4-7,16H,2-3,8-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIQOTUBJFDXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOCCOC1=CC=CC=C1Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.